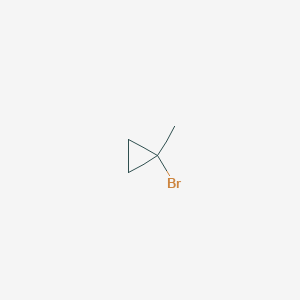

1-Bromo-1-methylcyclopropane

Description

Significance of Small Ring Systems in Organic Chemistry Research

Small ring systems, particularly three- and four-membered rings like cyclopropanes and cyclobutanes, are foundational topics in both organic and inorganic chemistry. nih.govresearchgate.net Their importance stems from their unique structural features and the inherent ring strain, which leads to distinct reactivity and makes them versatile synthetic intermediates. researchgate.net

The geometry of small rings deviates significantly from the ideal tetrahedral bond angle of 109.5°. In cyclopropane (B1198618), for instance, the C–C–C bond angles are constrained to approximately 60°, resulting in substantial angle strain. This strain energizes the molecule and makes the ring susceptible to opening, a characteristic that chemists exploit for constructing more complex molecular architectures through ring-expansion and ring-opening reactions. researchgate.netwhiterose.ac.uk

Small ring systems are not merely chemical curiosities; they are integral components in a wide array of pharmacologically active compounds and natural products. researchgate.netresearchgate.net Their incorporation into molecular structures can significantly influence physicochemical properties, which is a key consideration in medicinal chemistry. researchgate.netnih.gov The rigid framework of a small ring can also serve as a conformational constraint in the design of bioactive molecules. researchgate.net

The utility of small rings in synthetic chemistry is diverse. They serve as fundamental scaffolds and are key to various chemical transformations. researchgate.net For example, cyclopropane derivatives are used in the synthesis of compounds ranging from enzyme inhibitors and agrochemicals to pharmaceuticals. researchgate.net The distinct reactivity and unusual bonding of the cyclopropane ring make it a valuable target for organic chemists. researchgate.net

Key Characteristics of Small Ring Systems in Organic Synthesis

| Feature | Significance |

|---|---|

| Ring Strain | High reactivity, susceptible to ring-opening and ring-expansion reactions. researchgate.net |

| Unique Geometry | Serves as a rigid scaffold and conformational constraint in molecule design. researchgate.netnih.gov |

| Synthetic Versatility | Acts as key intermediates for building complex molecular structures. nih.govresearchgate.net |

| Presence in Bioactive Molecules | Found in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net |

Overview of Halogenated Cyclopropane Derivatives in Academic Inquiry

Halogenated cyclopropanes represent a specific and highly useful subclass of small ring derivatives. The introduction of a halogen atom onto the cyclopropane ring further modulates its electronic properties and reactivity, making these compounds valuable building blocks in organic synthesis. nih.govresearchgate.net The bromine atom in a compound like 1-bromo-1-methylcyclopropane, for example, is a good leaving group, which facilitates nucleophilic substitution reactions.

A notable area of research involves donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group. Halogenated donor-acceptor cyclopropanes (HDACs) have been investigated as surrogates for highly reactive donor-acceptor cyclopropenes. nih.govresearchgate.net In these systems, the halogen can be eliminated following a cycloaddition reaction, providing a pathway to unsaturated five-membered rings. nih.gov

Research has demonstrated the effectiveness of HDACs in [3+2]-cycloaddition reactions with various components, such as thioketones. nih.govresearchgate.net These reactions showcase the broad applicability of halogenated cyclopropanes as versatile synthons in constructing larger, more complex ring systems. nih.gov The ability to use these stable precursors to generate reactive intermediates in situ is a significant advantage in synthetic strategy. nih.govresearchgate.net

Furthermore, the presence of a halogen atom provides a handle for a variety of other transformations, including cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The study of halogenated cyclopropanes continues to be an active area of academic inquiry, with ongoing efforts to develop new synthetic methods and explore their reactivity in novel chemical transformations. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-1-methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-4(5)2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNMAPJTGKYTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564805 | |

| Record name | 1-Bromo-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50915-27-0 | |

| Record name | 1-Bromo-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 1 Methylcyclopropane

Nucleophilic Substitution Routes from Cyclopropanols

A primary method for synthesizing 1-bromo-1-methylcyclopropane involves the conversion of the hydroxyl group of 1-methylcyclopropanol (B1279875) into a bromide. This transformation is typically achieved through nucleophilic substitution reactions.

Phosphorus Tribromide-Mediated Conversions

The use of phosphorus tribromide (PBr₃) is a common and effective method for converting alcohols to alkyl bromides. This reagent is particularly useful for the synthesis of this compound from 1-methylcyclopropanol.

The reaction of 1-methylcyclopropanol with phosphorus tribromide presents an interesting mechanistic case. The substrate is a tertiary alcohol, where the hydroxyl group is attached to a carbon that is part of a cyclopropane (B1198618) ring and also bonded to a methyl group. In typical acyclic systems, tertiary alcohols react with reagents like PBr₃ through an Sₙ1 mechanism, involving the formation of a stable tertiary carbocation.

However, the Sₙ2 (bimolecular nucleophilic substitution) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. This process is highly sensitive to steric hindrance. libretexts.orglibretexts.org For a tertiary center like that in 1-methylcyclopropanol, the three substituents attached to the carbon atom create significant steric bulk, which severely impedes the backside approach required for a classical Sₙ2 reaction. libretexts.orgchemistryhall.com The transition state of an Sₙ2 reaction is crowded, involving five groups around the central carbon, and increasing the size of the substituents slows the reaction rate significantly. libretexts.orglibretexts.org

While a pure Sₙ2 pathway is sterically hindered and thus unfavorable, a pure Sₙ1 mechanism involving a planar carbocation intermediate is also complex. The stability of the resulting tertiary cyclopropyl (B3062369) carbocation plays a crucial role. Therefore, the reaction likely proceeds through a mechanistic continuum between Sₙ1 and Sₙ2, possibly involving ion pair intermediates or significant Sₙ1 character where the leaving group departs before the nucleophile fully attacks.

Achieving high purity and yield in the synthesis of this compound via the PBr₃ method requires careful control over reaction conditions to minimize side reactions, such as rearrangements or elimination.

Key parameters for optimization include temperature, solvent, and the use of a mild base. Running the reaction at low temperatures, typically between 0°C and 25°C, is crucial to control the exothermicity and prevent undesired side reactions. The choice of an inert, non-polar solvent like carbon tetrachloride can be beneficial. Additionally, the inclusion of a base such as pyridine (B92270) is often employed to neutralize the hydrobromic acid (HBr) byproduct, which can promote acid-catalyzed side reactions. The stoichiometric ratio of the substrate to the brominating agent is also a critical factor to optimize for maximizing the yield.

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0–25°C | Controls reactivity and minimizes side reactions. |

| Solvent | Inert, non-polar (e.g., CCl₄) | Minimizes solvent participation and side reactions. byjus.com |

| Base | Pyridine (optional) | Scavenges HBr byproduct to prevent acid-catalyzed reactions. |

| Stoichiometry | 1:1.2 (Substrate:PBr₃) | Ensures complete conversion of the alcohol. |

Decarboxylative Halogenation via Hunsdiecker Reaction

An alternative synthetic approach to this compound is the Hunsdiecker reaction, a classic method for converting the silver salt of a carboxylic acid into an alkyl halide with one less carbon atom. alfa-chemistry.comwikipedia.org This reaction is an example of both decarboxylation and halogenation. byjus.comwikipedia.org

Application to 1-Methylcyclopropanecarboxylic Acid Derivatives

The Hunsdiecker reaction can be directly applied to the synthesis of this compound by starting with 1-methylcyclopropanecarboxylic acid. The first step involves converting the carboxylic acid to its silver salt, typically by reaction with silver oxide. This silver salt must be pure and dry for the reaction to proceed efficiently. adichemistry.com

The silver 1-methylcyclopropanecarboxylate is then treated with elemental bromine, usually in an inert solvent like carbon tetrachloride (CCl₄). byjus.comadichemistry.com The reaction proceeds through a free-radical mechanism. wikipedia.org Initially, the silver carboxylate reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. byjus.comyoutube.com This intermediate undergoes homolytic cleavage of the weak oxygen-bromine bond, leading to a carboxyl radical and a bromine atom. The carboxyl radical subsequently loses a molecule of carbon dioxide to form a 1-methylcyclopropyl radical. byjus.com This radical then combines with a bromine radical to form the final product, this compound. byjus.comwikipedia.org

Yield and Purity Considerations in Hunsdiecker Synthesis

The success of the Hunsdiecker synthesis is contingent on several factors that influence both the yield and purity of the final product. The purity of the starting silver carboxylate is paramount; even trace amounts of moisture can significantly lower the yield. nih.gov

The reaction is known to work well for primary, secondary, and tertiary alkyl groups, though yields often follow the trend of primary > secondary > tertiary. wikipedia.org A common side reaction is the formation of an ester, which can occur if the stoichiometry is not carefully controlled. youtube.com Using a slight excess of bromine can help minimize the formation of this ester byproduct. youtube.com While the classic Hunsdiecker reaction uses silver salts, modifications have been developed that use other reagents. For instance, the Cristol-Firth modification uses mercuric oxide and bromine with the free carboxylic acid, while the Kochi reaction employs lead(IV) acetate (B1210297) and a lithium halide. wikipedia.org Catalytic versions have also been explored to overcome the need for stoichiometric and often expensive silver salts. nih.gov

| Factor | Consideration | Impact on Yield/Purity |

|---|---|---|

| Reactant Purity | Silver salt must be pure and anhydrous. adichemistry.com | Moisture and impurities significantly decrease yield. nih.gov |

| Stoichiometry | A slight excess of bromine is often used. youtube.com | Prevents formation of ester side-products. youtube.com |

| Solvent | Inert solvent like CCl₄ is standard. adichemistry.com | Provides a non-reactive medium for the radical reaction. byjus.com |

| Reaction Conditions | Reaction is often initiated by heat or light. | Promotes the homolytic cleavage and radical chain reaction. nih.gov |

Radical Bromination Strategies

Radical bromination offers a direct route to this compound from methylcyclopropane (B1196493). The success of this strategy hinges on the selective substitution of the tertiary hydrogen atom while minimizing competing side reactions.

Selective Bromination of Methylcyclopropane

The free-radical bromination of methylcyclopropane is a classic example of a Wohl-Ziegler reaction, which selectively targets positions that form the most stable radical intermediates, analogous to allylic or benzylic positions. organic-chemistry.orgmissouri.edu The tertiary carbon on methylcyclopropane is the preferred site for hydrogen abstraction due to the heightened stability of the resulting tertiary radical compared to primary or secondary radicals. pearson.com

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine (Br₂) and bromine radicals (Br•), which favors radical substitution over electrophilic addition to the cyclopropane ring. youtube.commasterorganicchemistry.com The reaction is typically initiated using either photochemical methods (UV light) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄). organic-chemistry.orgmissouri.edu The use of anhydrous conditions is critical to prevent hydrolysis of the product. missouri.edu

The general mechanism involves three key stages:

Initiation: Homolytic cleavage of the initiator or the Br-Br bond to generate initial radicals.

Propagation: A bromine radical abstracts the tertiary hydrogen from methylcyclopropane to form the most stable tertiary cyclopropyl radical and hydrogen bromide (HBr). This radical then reacts with Br₂ (formed in situ from NBS and HBr) to yield this compound and a new bromine radical, which continues the chain reaction.

Termination: Combination of any two radical species.

| Reagent/Condition | Role in Synthesis | Typical Implementation |

| Methylcyclopropane | Starting Material | The substrate containing the target tertiary C-H bond. |

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a low concentration of Br₂ and Br• to promote radical substitution. youtube.com |

| Radical Initiator | Catalyst | AIBN or Benzoyl Peroxide (BPO) is heated to generate radicals that initiate the chain reaction. organic-chemistry.org |

| UV Light | Initiator | Provides energy for the homolytic cleavage of bromine, initiating the radical process. organic-chemistry.org |

| Carbon Tetrachloride (CCl₄) | Solvent | An inert, non-polar solvent that facilitates the radical chain reaction. missouri.edu |

| Anhydrous Conditions | Reaction Integrity | Prevents the hydrolysis of NBS and the desired product. missouri.edu |

Control of Regioselectivity and Ring Cleavage Pathways

A significant challenge in the radical bromination of cyclopropane derivatives is the potential for ring cleavage, which competes with the desired substitution reaction. reddit.com The high ring strain of the cyclopropane ring makes it susceptible to opening, especially when radical intermediates are formed.

Regioselectivity: The high selectivity of bromine radicals is a key factor in achieving the desired product. masterorganicchemistry.com Bromination is significantly more selective than chlorination, with a strong preference for abstracting the weakest C-H bond to form the most stable radical. libretexts.orgucalgary.ca In methylcyclopropane, the tertiary C-H bond is weaker than the secondary C-H bonds on the ring, leading to the preferential formation of the tertiary radical and, subsequently, this compound. pearson.com

Ring Cleavage: The primary competing pathway is the rearrangement of the initial cyclopropylcarbinyl-type radical intermediate. Abstraction of a hydrogen atom from the methyl group or the ring can lead to a radical that undergoes rapid ring-opening to form a more stable, delocalized homoallylic radical. reddit.combeilstein-journals.org This process is driven by the release of the significant ring strain inherent in the three-membered ring. The resulting radical can then be trapped by bromine to yield various ring-opened bromoalkenes, such as 4-bromo-2-pentene (B158656) or 5-bromo-2-methylpent-2-ene.

Factors influencing the competition between substitution and ring cleavage include:

Temperature: Higher temperatures can favor the ring-opening pathway, as it often has a higher activation energy.

Radical Stability: The stability of the initially formed radical is paramount. The tertiary radical at the bridgehead of methylcyclopropane is relatively stable, favoring the substitution pathway.

Concentration of Bromine: Maintaining a very low concentration of Br₂, as achieved with NBS, is crucial. youtube.com Low Br₂ levels ensure that the initially formed tertiary cyclopropyl radical is more likely to be trapped by a bromine molecule before it can undergo rearrangement and ring-opening.

| Reaction Pathway | Intermediate | Product(s) | Driving Factor |

| Desired Substitution | Tertiary Cyclopropyl Radical | This compound | Stability of the tertiary radical. pearson.com |

| Ring Cleavage | Cyclopropylcarbinyl Radical → Homoallylic Radical | Ring-opened bromoalkenes | Release of ring strain. reddit.com |

Alternative Synthetic Approaches for Research Scale Production

For research-scale production, where factors like starting material availability and avoidance of complex product mixtures are important, alternative synthetic routes to this compound have been developed.

One notable method starts from inexpensive γ-butyrolactone. This multi-step synthesis involves bromination and cyclization to form a cyclopropanecarboxylic acid derivative, which can then be further transformed. researchgate.net While the specific literature describes the synthesis of 1-bromo-1-cyanocyclopropane, the initial steps to create a 1-bromo-1-substituted cyclopropane ring are analogous and demonstrate a viable alternative pathway. researchgate.net

Another effective laboratory-scale synthesis involves the conversion of a precursor alcohol, such as cyclopropylmethanol, to the corresponding bromide. google.com This can be achieved using a triarylphosphite and a bromine source in a polar aprotic solvent. This method is advantageous as it avoids the direct handling of highly reactive radical intermediates and can offer high yields with good purity, which is crucial for subsequent synthetic steps. google.com

| Precursor | Key Reagents | General Method | Reference |

| γ-Butyrolactone | Bromine, Base | Multi-step synthesis involving bromination followed by base-induced cyclization to form a substituted cyclopropane ring. | researchgate.net |

| Cyclopropylmethanol | Triarylphosphite, Bromine | Conversion of the primary alcohol to the corresponding alkyl bromide. | google.com |

Mechanistic Investigations of 1 Bromo 1 Methylcyclopropane Reactivity

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in which a nucleophile replaces a leaving group on a substrate. pressbooks.pub For 1-bromo-1-methylcyclopropane, the carbon atom bonded to the bromine is the electrophilic center. The reaction pathway can theoretically proceed via a unimolecular (SN1) or bimolecular (SN2) mechanism, each with distinct intermediates, transition states, and stereochemical outcomes. utexas.edu The choice between these pathways is heavily influenced by the unique structural features of the cyclopropyl (B3062369) system.

The cyclopropane (B1198618) ring is characterized by significant angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. echemi.comstackexchange.com This strain results in "bent bonds," which have a higher p-character and behave in some ways like double bonds. echemi.comquora.com This unique electronic structure has profound implications for reactivity.

The high ring strain influences the stability of intermediates and transition states in substitution reactions. stackexchange.com For instance, the formation of a carbocation adjacent to a cyclopropyl ring is remarkably stabilized through conjugation between the vacant p-orbital of the cation and the σ-orbitals of the cyclopropane's bent bonds. echemi.comstackexchange.com Conversely, the strain makes it difficult to form a carbocation directly on one of the ring carbons. The relief of steric strain can also play a role; bulky substituents on a carbon atom can increase the rate of carbocation formation in an SN1 reaction because strain is relieved in the planar intermediate. wikipedia.org

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a stepwise process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. byjus.com The second step involves a rapid attack on this carbocation by a nucleophile. masterorganicchemistry.comstudy.com

While a cyclopropyl group can effectively stabilize an adjacent positive charge, the formation of a carbocation directly on the cyclopropane ring, as would be required for an SN1 reaction of this compound, is generally disfavored. The 1-methylcyclopropyl carbocation intermediate would be highly strained. However, the presence of the methyl group provides some stabilization through an inductive effect. echemi.comstackexchange.com Despite this, the inherent instability associated with placing a positive charge on the strained ring system makes the formation of a free, stable carbocation intermediate less likely compared to tertiary systems like tert-butyl bromide. echemi.comstackexchange.com The reaction often proceeds through a mechanism with significant SN1 character, but the "carbocation" may not be fully dissociated and may exist as a tight ion pair with the departing bromide. wikipedia.org

A key feature of the SN1 mechanism is its stereochemical outcome. The carbocation intermediate is sp² hybridized and has a trigonal planar geometry. byjus.comchemistrysteps.com This planar structure allows the nucleophile to attack from either face (top or bottom) with nearly equal probability. khanacademy.orglibretexts.org If the starting material were chiral, this would lead to a racemic or nearly racemic mixture of enantiomeric products, resulting in a loss of optical activity. libretexts.org Although complete racemization is the ideal outcome, a slight excess of the inversion product is often observed. wikipedia.orglibretexts.org This is attributed to the departing leaving group forming an ion pair that temporarily shields one face of the carbocation from the incoming nucleophile. wikipedia.orgyoutube.com

| Feature | Description | Expected Product Ratio |

|---|---|---|

| Intermediate Geometry | Trigonal Planar Carbocation | N/A |

| Site of Attack | Attack from either face of the plane | N/A |

| Ideal Outcome | Racemization | 50% Retention : 50% Inversion |

| Observed Outcome | Partial Racemization with slight inversion | Minor excess of inversion product |

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. echemi.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. echemi.com

A fundamental requirement of the SN2 mechanism is that the nucleophile must attack the carbon atom from the side opposite to the leaving group, a process known as "backside attack". quora.comchemistryhall.com This trajectory is necessary for the proper orbital overlap to form the new bond and break the old one, leading to an inversion of stereochemical configuration. utexas.eduyoutube.com

In the case of this compound, the substrate is a tertiary alkyl halide, as the carbon atom bonded to the bromine is attached to three other carbon atoms (one methyl group and two carbons of the cyclopropane ring). Tertiary substrates are generally unreactive toward SN2 reactions due to significant steric hindrance. quora.comchemistryhall.comquora.com The methyl group and the adjacent methylene (B1212753) group of the cyclopropane ring effectively block the path for a backside attack by a nucleophile, making the SN2 pathway highly unfavorable. quora.compearson.com

| Factor | Influence on SN2 Pathway | Outcome |

|---|---|---|

| Substrate Type | Tertiary Halide | Unfavorable |

| Steric Hindrance | High due to methyl group and cyclopropane ring | Backside attack is blocked |

| Reaction Rate | Extremely slow or non-existent | SN1 or elimination pathways dominate |

S<sub>N</sub>2 Reaction Mechanistic Studies

Impact of Methyl Group Substitution on Activation Energy

The presence of a methyl group at the C1 position of the cyclopropane ring, as in this compound, has a significant impact on the activation energy required for nucleophilic substitution reactions, particularly those proceeding through a carbocation intermediate. This effect is primarily due to the electronic stabilization of the transition state leading to the carbocation.

Hydrolysis Reaction Mechanisms and Kinetic Analysis

The hydrolysis of this compound in water proceeds through a solvolysis mechanism to yield 1-methylcyclopropanol (B1279875) and hydrobromic acid. chegg.com Given the tertiary nature of the carbon atom bonded to the bromine, the reaction follows a first-order nucleophilic substitution (SN1) pathway.

The SN1 mechanism consists of two primary steps:

Carbocation Formation: The reaction is initiated by the slow, rate-determining step involving the dissociation of the C-Br bond. This heterolytic cleavage results in the formation of a planar tertiary cyclopropylmethyl carbocation and a bromide anion.

Nucleophilic Attack: The carbocation intermediate is then rapidly attacked by a water molecule, which acts as the nucleophile.

Deprotonation: A subsequent deprotonation of the oxonium ion by another water molecule yields the final product, 1-methylcyclopropanol.

Rate = k[this compound]

This first-order kinetic relationship is a hallmark of the SN1 mechanism.

| Rate Law | The mathematical expression that relates the reaction rate to the concentration of reactants. | Rate = k[C₄H₇Br] |

Elimination Reactions

In the presence of a strong base, this compound can undergo elimination reactions in competition with substitution. brainly.com This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form an alkene.

Dehydrohalogenation Mechanisms under Basic Conditions

Dehydrohalogenation of this compound typically proceeds via a second-order elimination (E2) mechanism when a strong, non-nucleophilic base is used. stackexchange.com This mechanism is favored for tertiary alkyl halides where steric hindrance can impede substitution reactions. brainly.com

The E2 mechanism is a concerted, single-step process. libretexts.org The base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine atom. doubtnut.com Simultaneously, the electrons from the cleaved carbon-hydrogen bond move to form a pi bond between the two carbon atoms, and the bromide ion departs as the leaving group. libretexts.org For this reaction to occur efficiently, a specific stereochemical arrangement, known as an anti-periplanar geometry, is required, where the abstracted proton and the leaving group are in the same plane but on opposite sides of the C-C bond. chemicalforums.com

The product of the dehydrohalogenation of this compound is 1-methylcyclopropene. chemicalbook.com This reaction results in the formation of a highly strained, cyclic alkene. The synthesis of cyclopropene (B1174273) derivatives through the elimination of a hydrogen halide from a corresponding halocyclopropane is a common synthetic route. acs.org

Influence of Base and Solvent on Elimination Efficiency

The efficiency of the elimination reaction and the ratio of elimination to substitution products are significantly influenced by the choice of base and solvent.

Base Strength and Steric Hindrance: Strong bases are required for the E2 mechanism. libretexts.org Sterically hindered, or bulky, bases such as potassium tert-butoxide (KOt-Bu) are particularly effective at promoting elimination over substitution. acs.org Their large size makes it difficult for them to act as nucleophiles and attack the sterically hindered tertiary carbon, so they preferentially act as bases, abstracting a less hindered proton. acs.org

Solvent Polarity: The choice of solvent also plays a crucial role. Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are often used to favor E2 reactions. Protic solvents, like ethanol, can participate in competing SN1 and E1 reactions. acs.org

Temperature: Higher reaction temperatures generally favor elimination over substitution.

Table 2: Conditions Favoring Elimination of this compound

| Factor | Condition Favoring Elimination | Rationale |

|---|---|---|

| Base | Strong, sterically hindered base (e.g., potassium tert-butoxide) | Steric bulk hinders nucleophilic attack (substitution) and promotes proton abstraction (elimination). acs.org |

| Solvent | Polar aprotic (e.g., DMSO, Acetone) | Favors the concerted E2 mechanism. |

| Temperature | High | Elimination reactions generally have a higher activation energy and are more favored at elevated temperatures. |

Ring-Opening Reactions

The significant ring strain inherent in the three-membered cyclopropane ring makes this compound susceptible to ring-opening reactions. This reactivity can be exploited to form more complex, acyclic structures.

Acid-Catalyzed Ring Opening Mechanisms

In the presence of an acid, the cyclopropane ring can be induced to open. This process is analogous to the acid-catalyzed ring-opening of epoxides, which are also strained three-membered rings. youtube.comyoutube.com The reaction is initiated by the interaction of the acid with the bromine atom.

The mechanism for the acid-catalyzed ring opening is a stepwise process driven by the relief of ring strain. nih.gov

Protonation of the Bromine Atom: The first step involves the protonation of the bromine atom by the acid catalyst (or coordination with a Lewis acid). youtube.com This converts the bromide into a much better leaving group.

Formation of a Carbocation and C-C Bond Cleavage: The departure of the protonated bromo group (as HBr) would theoretically lead to a tertiary cyclopropyl carbocation. However, cyclopropyl cations are highly unstable. The immense angle strain within the three-membered ring provides a powerful thermodynamic driving force for the cleavage of a C-C bond. nih.gov This C-C bond cleavage occurs to relieve the strain and results in the formation of a more stable, open-chain (allyl) carbocation. The regioselectivity of this cleavage is dictated by the formation of the most stable possible carbocation intermediate. nih.gov

Nucleophilic Attack: A nucleophile present in the reaction medium then attacks the resulting carbocation to yield the final, ring-opened product. gauthmath.com

This synergistic effect of acid catalysis and inherent strain release allows for the cleavage of the otherwise stable C-C bond of the cyclopropane ring under relatively mild conditions. nih.gov

Formation of Rearranged Products (e.g., 3-Bromo-2-methylpropene)

Under conditions that favor cleavage of the carbon-bromine bond, this compound can undergo rearrangement to form acyclic isomers, such as 3-bromo-2-methylpropene. This transformation is not a direct isomerization but rather proceeds through a ring-opened intermediate. The mechanism can be initiated either thermally or photochemically, leading to homolytic cleavage of the C-Br bond, or via solvolysis, leading to heterolytic cleavage.

In a radical pathway, the initial step is the formation of the 1-methylcyclopropyl radical. This radical is a classic example of a cyclopropylcarbinyl system, which is known to undergo extremely rapid ring-opening. The cleavage of one of the internal cyclopropane bonds results in the formation of a more stable, resonance-delocalized allylcarbinyl (homoallylic) radical. This butenyl radical intermediate can then be trapped by a bromine radical to yield the final rearranged product.

Alternatively, under polar, solvolytic conditions, the departure of the bromide ion generates a 1-methylcyclopropylcarbinyl cation. This cation also undergoes a facile ring-opening rearrangement to form a more stable, delocalized butenyl cation. Subsequent reaction with a bromide ion affords the rearranged haloalkene. The significant energetic driving force for these rearrangements is the release of the approximately 27 kcal/mol of ring strain inherent in the cyclopropane ring.

Table 1: Key Intermediates in the Rearrangement of this compound

| Starting Material | Bond Cleavage | Intermediate Species | Rearrangement Type | Ring-Opened Intermediate | Final Product Example |

|---|---|---|---|---|---|

| This compound | Homolytic (C-Br) | 1-Methylcyclopropyl Radical | Cyclopropylcarbinyl-Allylcarbinyl Radical Rearrangement | Butenyl Radical | 3-Bromo-2-methylpropene |

| This compound | Heterolytic (C-Br) | 1-Methylcyclopropyl Cation | Cyclopropylcarbinyl-Allylcarbinyl Cation Rearrangement | Butenyl Cation | 3-Bromo-2-methylpropene |

Thermal Decomposition Pathways

The thermal decomposition of this compound is dictated by the relative strengths of its chemical bonds and the stability of the potential intermediates. The high ring strain makes the cyclopropane ring susceptible to cleavage under thermal stress. Studies on analogous compounds, such as 1-methoxy-1-methylcyclopropane, indicate that thermal decomposition often follows first-order kinetics and proceeds through the formation of biradical intermediates.

The principal radical pathway in the thermal decomposition of this compound is initiated by the homolytic cleavage of the weakest bond. The C-Br bond is significantly weaker than the C-C or C-H bonds and is therefore the most likely point of initial fragmentation, yielding a bromine atom and a 1-methylcyclopropyl radical.

As previously discussed, this 1-methylcyclopropyl radical is highly unstable and rapidly undergoes a ring-opening rearrangement to form a butenyl radical. This butenyl radical can then participate in a variety of subsequent radical chain reactions, including hydrogen abstraction or recombination, leading to a complex mixture of olefinic and saturated products. The rapid, irreversible ring-opening of the cyclopropylcarbinyl radical serves as the primary driving force for this decomposition pathway.

A theoretically possible, though less documented, thermal decomposition pathway is the elimination of hydrogen bromide (HBr) to form 1-methylcyclopropene. This reaction would be a dehydrohalogenation, a common reaction for alkyl halides. In this case, a hydrogen atom from an adjacent carbon on the ring would be eliminated along with the bromine atom.

However, this pathway is generally considered less favorable for several reasons. The primary obstacle is the significant increase in ring strain involved in forming the cyclopropene double bond. Cyclopropene and its derivatives are among the most highly strained and least stable olefins. Consequently, the activation energy for this elimination pathway is expected to be very high. Pathways involving ring-opening to relieve strain are almost always kinetically and thermodynamically preferred over pathways that further increase it. Therefore, while mechanistically plausible, the formation of cyclopropene is not expected to be a major pathway in the thermal decomposition of this compound.

Rearrangement Reactions Involving this compound

Rearrangement reactions are a hallmark of cyclopropyl systems due to the inherent strain energy that can be released upon ring-opening. For this compound, these rearrangements are typically triggered by the cleavage of the C-Br bond, leading to reactive intermediates that readily isomerize.

Sigmatropic Rearrangements in Cyclopropyl Systems

Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma bond migrates across a pi system. While common in many organic systems, classic sigmatropic rearrangements are not a dominant pathway for this compound itself. The molecule lacks the conjugated pi system necessary for common shifts like or rearrangements.

However, the principles of sigmatropic shifts can be relevant to the thermal behavior of related vinylcyclopropane (B126155) systems. For instance, a vinylcyclopropane can undergo a sigmatropic rearrangement to form a cyclopentene. Although this compound does not fit this template, its thermal decomposition products (olefins) could potentially engage in subsequent sigmatropic shifts at sufficiently high temperatures. The high activation energies required and the prevalence of more facile radical ring-opening pathways make direct sigmatropic rearrangement of the parent molecule unlikely.

Potential for Cyclopropylcarbinyl-Allylcarbinyl Rearrangements

The most significant rearrangement pathway available to this compound is the cyclopropylcarbinyl-allylcarbinyl (also known as cyclopropylcarbinyl-homoallyl) rearrangement. This process is characteristic of the radical and cationic intermediates formed upon C-Br bond cleavage.

Cationic Rearrangement : In polar solvents, heterolysis of the C-Br bond forms the 1-methylcyclopropylcarbinyl cation. This non-classical carbocation is delocalized and exists in equilibrium with the open-chain butenyl cation and a cyclobutyl cation. For the tertiary 1-methylcyclopropyl cation, the ring-opening to the tertiary butenyl cation is extremely rapid and essentially irreversible, driven by the relief of ring strain and the formation of a stable carbocation.

Radical Rearrangement : Homolytic cleavage of the C-Br bond yields the 1-methylcyclopropylcarbinyl radical. This radical also undergoes an exceedingly fast ring-opening, with rate constants on the order of 10⁸ s⁻¹. This rearrangement is so rapid that it is often used as a "radical clock" to time other fast chemical reactions. The resulting butenyl radical is significantly more stable than its cyclic precursor.

This propensity for ring-opening rearrangement is the defining feature of the reactivity of intermediates derived from this compound.

Table 2: Comparison of Potential Rearrangement Pathways

| Rearrangement Type | Required Intermediate/Structure | Driving Force | Likelihood for this compound |

|---|---|---|---|

| Sigmatropic Rearrangement | Conjugated π-system (e.g., vinylcyclopropane) | Favorable orbital overlap in a concerted transition state | Low (lacks required structure) |

| Cyclopropylcarbinyl-Allylcarbinyl Rearrangement | Cyclopropylcarbinyl Cation or Radical | Relief of ring strain; formation of a more stable open-chain intermediate | High (dominant pathway for intermediates) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a important method for investigating the mechanisms of organic reactions, providing detailed energetic and structural information about transition states and intermediates.

Optimization of Transition States in Substitution Reactions

DFT calculations are instrumental in mapping the potential energy surface for nucleophilic substitution reactions of 1-bromo-1-methylcyclopropane. By optimizing the geometry of the transition state, chemists can determine the activation energy of the reaction, which is a key indicator of its rate. For a typical S(_N)2 reaction involving a nucleophile (Nu), the transition state would feature an elongated C-Br bond and a forming C-Nu bond.

Computational models can predict the activation energies ((\Delta G^\ddagger)) and reaction rates for various nucleophilic substitution and elimination pathways. These calculations highlight how the unique geometry of the cyclopropyl (B3062369) ring influences the feasibility of backside attack by a nucleophile.

| Reaction Type | Nucleophile/Base | Calculated (\Delta G^\ddagger) (kcal/mol) | Predicted Rate Constant (k, s(^{-1})) |

|---|---|---|---|

| S(_N)2 | OH(^-) | 18.5 | 1.2 x 10(^3) |

| E2 | Generic Base | 22.3 | 4.7 x 10(^2) |

Evaluation of Steric Effects from Methyl Substitution

The presence of a methyl group at the C1 position, alongside the bromine atom, introduces significant steric hindrance. DFT calculations can quantify this steric effect by comparing the transition state energies of this compound with its unsubstituted counterpart, 1-bromocyclopropane. The increased steric bulk of the methyl group is expected to raise the energy of the S(_N)2 transition state, where the nucleophile approaches the carbon atom, thereby slowing the reaction rate compared to the less substituted analogue. NBO-STERIC calculations on related cyclopropyl systems suggest that steric interactions in the equatorial position are increased by approximately 2 kcal/mol due to the presence of the cyclopropane (B1198618) ring compared to a dimethyl-substituted system. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties, including reactivity.

Correlation of Electronic Parameters with Reaction Rates

For this compound, QSPR models can be developed to correlate its reaction rates in nucleophilic substitution reactions with various electronic parameters. These parameters, which can be calculated using computational methods, describe the electronic distribution within the molecule. Key parameters include:

Partial atomic charges: The charge on the carbon atom bonded to the bromine.

Frontier molecular orbital energies (HOMO and LUMO): These are crucial for understanding the molecule's ability to donate or accept electrons.

By establishing a mathematical relationship between these parameters and experimentally observed reaction rates for a series of related compounds, a predictive QSPR model can be constructed.

Predictive Models for Reactivity in Nucleophilic Substitution

Once a robust QSPR model is developed, it can be used to predict the reactivity of this compound with a wide range of nucleophiles without the need for further experimentation or intensive computational studies. These models typically take the form of a linear or non-linear equation where the reaction rate constant (log k) is a function of the calculated electronic parameters. Such models are valuable for screening potential reactants and for gaining a deeper understanding of the factors that control reactivity in this class of compounds.

Analysis of Electronic Structure and Strain Energy Contributions

The cyclopropane ring is characterized by its significant ring strain, which arises from the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain has profound effects on the molecule's electronic structure and reactivity.

Computational methods, particularly those based on homodesmotic reactions, can be used to quantify the strain energy. Studies on methyl-substituted cyclopropanes have shown that the total strain energy can range from 117.0 kJ/mol in 1,1-dimethylcyclopropane (B155639) to 146.1 kJ/mol in hexamethylcyclopropane. nih.gov The ring strain energy of the cyclopropane ring itself is relatively constant at approximately 117.9 kJ/mol. nih.gov The additional strain in substituted cyclopropanes arises from steric interactions between the substituents.

Advanced Spectroscopic Techniques for Mechanistic Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in real-time. nist.gov By tracking the change in concentration of reactants, intermediates, and products, it allows for the determination of reaction rates and the elucidation of kinetic parameters. For 1-bromo-1-methylcyclopropane, ¹H and ¹³C NMR are fundamental for confirming its structural integrity, particularly the presence of the cyclopropane (B1198618) ring and the substitution pattern. In mechanistic studies, more advanced in-situ NMR monitoring techniques are employed to follow reactions as they occur within the NMR tube. chemspider.com

To study the kinetics of a reaction, such as the solvolysis of this compound, a series of NMR spectra are acquired over time. The integrals of characteristic peaks corresponding to the starting material and the product(s) are measured at each time point. This data allows for the construction of concentration profiles, from which the reaction order and rate constant can be derived.

Interactive Data Table: Hypothetical Kinetic Data for the Solvolysis of this compound Monitored by ¹H NMR

The following table represents typical data that could be obtained from an in-situ NMR experiment. The reaction followed is the hydrolysis of this compound to 1-methylcyclopropanol (B1279875). The concentration is determined by integrating the signal of the methyl protons, which would show a shift from its position in the reactant to a new position in the product.

| Time (minutes) | Integral of Reactant (CH₃) | Integral of Product (CH₃) | Concentration of Reactant (M) | Concentration of Product (M) |

| 0 | 100.0 | 0.0 | 0.100 | 0.000 |

| 10 | 85.2 | 14.8 | 0.085 | 0.015 |

| 20 | 72.6 | 27.4 | 0.073 | 0.027 |

| 30 | 61.8 | 38.2 | 0.062 | 0.038 |

| 60 | 38.2 | 61.8 | 0.038 | 0.062 |

| 90 | 23.5 | 76.5 | 0.024 | 0.076 |

| 120 | 14.5 | 85.5 | 0.015 | 0.085 |

Note: This data is representative and for illustrative purposes.

A significant advantage of NMR spectroscopy is its ability to detect and characterize transient intermediates that are crucial to a reaction mechanism. Due to the high ring strain and the presence of a good leaving group (bromide), reactions of this compound, such as nucleophilic substitutions, may proceed through carbocation intermediates. While highly reactive and short-lived, these species can sometimes be observed directly or indirectly using NMR.

Low-temperature NMR experiments can slow down reaction rates, increasing the lifetime and concentration of intermediates to detectable levels. The formation of a carbocation would lead to significant downfield shifts in the ¹³C NMR spectrum for the positively charged carbon and adjacent atoms. While direct observation of the 1-methylcyclopropyl cation in solution is challenging due to its instability, NMR techniques can provide evidence for its formation. For instance, trapping experiments where the intermediate reacts with a specific agent can be monitored by NMR to confirm its presence.

X-ray Crystallography for Structural Analysis of Co-crystals or Reaction Products

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. While this compound is a liquid at room temperature, its reaction products or co-crystals can often be analyzed using this method.

For example, if this compound undergoes a substitution reaction to yield a stable, crystalline solid, X-ray crystallography can be used to unambiguously confirm the structure of the product. This is particularly important in cases where rearrangements may occur, a common feature in the chemistry of strained ring systems. The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern.

Furthermore, co-crystallization, where the compound of interest is crystallized with another molecule (a co-former), can be used to obtain solid-state samples for analysis. This technique is valuable for studying intermolecular interactions.

Interactive Data Table: Representative Crystallographic Data for a Hypothetical Product

The table below shows the kind of data that would be generated from an X-ray crystallographic analysis of a hypothetical crystalline derivative of this compound, for instance, a product from a reaction with a complex nucleophile.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 10.234 |

| c (Å) | 12.456 |

| β (°) | 98.76 |

| Volume (ų) | 1078.9 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

Note: This data is representative and for illustrative purposes.

Mass Spectrometry for Product Identification and Mechanistic Pathways

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, GC-MS (Gas Chromatography-Mass Spectrometry) can be used to both separate it from a reaction mixture and to identify it based on its mass spectrum. nih.gov

The mass spectrum of this compound is characterized by a pair of molecular ion peaks of nearly equal intensity, a hallmark of bromine-containing compounds due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. These peaks would appear at m/z 134 and 136.

By analyzing the fragments, one can deduce the structure of the parent molecule and identify unknown products in a reaction mixture. For example, the loss of a bromine atom from the molecular ion would result in a fragment at m/z 55, corresponding to the 1-methylcyclopropyl cation. This fragmentation provides a gas-phase analogy to the intermediates that may form in solution. In mechanistic studies, isotopic labeling can be used in conjunction with mass spectrometry to track the fate of specific atoms throughout a reaction.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion Formula | Fragment Lost | Interpretation |

| 136 | [C₄H₇⁸¹Br]⁺ | - | Molecular ion (M+2 peak) |

| 134 | [C₄H₇⁷⁹Br]⁺ | - | Molecular ion (M peak) |

| 55 | [C₄H₇]⁺ | Br• | Loss of a bromine radical |

| 41 | [C₃H₅]⁺ | CH₂Br• | Loss of a bromomethyl radical (via rearrangement) |

| 39 | [C₃H₃]⁺ | CH₂Br• + H₂ | Further fragmentation |

Note: The fragmentation pattern is predicted based on common fragmentation pathways.

Applications of 1 Bromo 1 Methylcyclopropane in Advanced Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

1-Bromo-1-methylcyclopropane serves as a fundamental component in the construction of intricate molecular architectures, largely due to the reactivity imparted by the bromine substituent. Halogenated cyclopropanes are a highly useful subclass of small ring derivatives, and the presence of a halogen atom modulates the electronic properties and reactivity of the cyclopropane (B1198618) ring, rendering them valuable in organic synthesis. The bromine atom in this compound is an effective leaving group, which readily facilitates nucleophilic substitution reactions, a cornerstone of synthetic organic chemistry.

One significant application of this compound is in the synthesis of spiropentanes, which are highly strained spirocyclic hydrocarbons. These molecules are of interest to theoretical, physical, and synthetic chemists, and some derivatives exhibit notable biological activities. nih.gov The synthesis of substituted spiropentanes can be achieved through intramolecular displacement reactions where a nucleophile displaces a leaving group on an adjacent cyclopropyl (B3062369) ring. researchgate.net For instance, derivatives of this compound can be envisioned as precursors to intermediates that undergo intramolecular cyclization to form the spiropentane (B86408) core.

Furthermore, this compound can be converted into a Grignard reagent, 1-methylcyclopropylmagnesium bromide. This transformation opens up a plethora of synthetic possibilities, as Grignard reagents are powerful nucleophiles capable of forming carbon-carbon bonds through reactions with a wide array of electrophiles, such as aldehydes, ketones, and esters. This allows for the incorporation of the 1-methylcyclopropyl moiety into a diverse range of complex molecular frameworks.

The reactivity of this compound in various synthetic transformations is summarized in the table below.

| Reaction Type | Reagent/Condition | Product Type | Significance |

| Nucleophilic Substitution | Various Nucleophiles | Substituted methylcyclopropanes | Introduction of diverse functional groups |

| Grignard Reagent Formation | Magnesium (Mg) | 1-methylcyclopropylmagnesium bromide | Creation of a potent nucleophile for C-C bond formation |

| Intramolecular Displacement | Internal Nucleophile | Spiropentane derivatives | Synthesis of complex, strained ring systems |

Precursor for Pharmaceutical Scaffolds

This compound serves as a key precursor for introducing the 1-methylcyclopropyl group into pharmaceutical scaffolds. A prominent example of the importance of cyclopropyl intermediates is in the synthesis of quinolone antibiotics, such as ciprofloxacin. Cyclopropyl bromide is a crucial intermediate in the industrial production of these drugs. researchgate.net The synthesis involves the reaction of a key intermediate with a cyclopropyl-containing building block to introduce the essential cyclopropyl group found in the final active pharmaceutical ingredient.

The versatility of this compound allows for its use in the synthesis of a wide range of pharmaceutical intermediates. Through nucleophilic substitution or after conversion to its Grignard reagent, it can be attached to various heterocyclic or aromatic core structures that are common in medicinal chemistry.

The table below lists some classes of therapeutic agents that incorporate the cyclopropane motif, for which this compound can serve as a key building block.

| Therapeutic Area | Example Drug Class | Role of Cyclopropyl Group |

| Infectious Diseases | Quinolone Antibiotics | Essential for antibacterial activity |

| Oncology | Kinase Inhibitors | Can improve potency and selectivity |

| Central Nervous System | Antipsychotics | Influences binding to neurotransmitter receptors |

Intermediate in Agrochemical and Industrial Chemical Production

Beyond pharmaceuticals, this compound is a valuable intermediate in the production of agrochemicals and other industrial chemicals. guidechem.com The cyclopropane ring is a feature in various agrochemicals, where it can contribute to the molecule's efficacy and environmental profile. For instance, some cyclopropane-containing compounds have shown potential as plant growth regulators. researchgate.net

The industrial utility of this compound is rooted in its ability to readily participate in large-scale chemical syntheses. guidechem.com It can be used to produce other important cyclopropane derivatives, such as cyclopropylamines, which are themselves important industrial intermediates. The conversion of this compound to a cyclopropylamine (B47189) can be achieved through various synthetic routes, including reaction with ammonia (B1221849) or its equivalents.

The reactivity of this compound makes it a versatile starting material for the synthesis of a variety of specialty chemicals. Its ability to undergo a range of chemical transformations allows for the efficient construction of molecules with desired properties for various industrial applications.

The table below outlines the industrial applications of this compound.

| Industry | Application | Synthetic Utility |

| Agrochemical | Synthesis of pesticides and herbicides | Introduction of the biologically active cyclopropyl moiety |

| Agrochemical | Production of plant growth regulators | Building block for active compounds |

| Specialty Chemicals | Synthesis of fine chemicals and materials | Versatile intermediate for various chemical products |

1 Bromo 1 Methylcyclopropane As a Probe in Mechanistic Investigations

Studies of Cyclopropane (B1198618) Ring Reactivity and Strain Effects

The inherent ring strain in 1-bromo-1-methylcyclopropane, a consequence of its three-membered ring structure, profoundly influences its chemical reactivity. The internal C-C-C bond angles of approximately 60° deviate significantly from the ideal 109.5° for sp³ hybridized carbon atoms, leading to substantial angle strain. This strain affects the stability of reaction intermediates and transition states, providing a valuable model for investigating the interplay between molecular geometry and reaction kinetics.

In the context of nucleophilic substitution reactions, the cyclopropyl (B3062369) system of this compound exhibits distinct behavior compared to its acyclic or larger-ring counterparts. For an S(_N)2 reaction, the mechanism requires a backside attack by the nucleophile, leading to a trigonal bipyramidal transition state where the carbon undergoing substitution temporarily adopts sp² hybridization with bond angles of approximately 120°. For a cyclopropyl halide, achieving this geometry is energetically unfavorable due to the rigid 60° bond angles within the ring, which would lead to a highly strained transition state. This high energy barrier makes the S(_N)2 pathway significantly slower for cyclopropyl halides compared to larger cycloalkyl halides or open-chain alkyl halides.

Conversely, the formation of a carbocation intermediate in an S(_N)1 reaction is also influenced by the ring structure. The 1-methylcyclopropyl carbocation, which would be formed from this compound, is stabilized by the presence of the methyl group through an inductive effect. The stability of cyclopropylmethyl carbocations is a well-documented phenomenon, often attributed to the ability of the cyclopropane ring's bent bonds to overlap with the vacant p-orbital of the carbocation, a concept sometimes referred to as "dancing resonance". This delocalization can help to mitigate the inherent instability of a carbocation on a strained ring.

The dehydrobromination of this compound presents an interesting case for studying elimination reactions in strained systems. The reaction proceeds via an E2 mechanism, involving the abstraction of a beta-hydrogen by a base and the concurrent departure of the bromide leaving group. The formation of the more substituted alkene, 1-methylcyclopropene, is expected according to Saytzeff's rule. However, the introduction of a double bond within the three-membered ring further increases the ring strain, making the resulting cyclopropene (B1174273) highly reactive and less stable than the starting cyclopropane.

| Reaction Type | Key Mechanistic Feature | Influence of Cyclopropane Ring Strain | Expected Relative Rate |

|---|---|---|---|

| S(_N)2 | Backside nucleophilic attack; trigonal bipyramidal transition state. | High angle strain in the transition state due to the geometric constraints of the three-membered ring. | Very Slow |

| S(_N)1 | Formation of a tertiary carbocation intermediate. | Potential for stabilization of the carbocation through hyperconjugation and "dancing resonance". | Slow, but potentially faster than S(_N)2 |

| E2 | Concerted abstraction of a β-hydrogen and elimination of the leaving group. | Formation of a highly strained cyclopropene product. | Dependent on base strength and reaction conditions. |

Investigation of Radical Pathways in Substituted Cyclopropanes

This compound is a valuable substrate for investigating the behavior of radical intermediates in substituted cyclopropanes. The formation and subsequent reactions of the 1-methylcyclopropyl radical offer insights into the stability and reactivity of radicals on strained ring systems.

Free-radical halogenation of methylcyclopropane (B1196493) provides a useful comparative study. In such reactions, a halogen radical abstracts a hydrogen atom to form the most stable possible alkyl radical. The stability of alkyl radicals follows the order: tertiary > secondary > primary. Consequently, the abstraction of the tertiary hydrogen from the methyl group of methylcyclopropane is favored, leading to the formation of a tertiary radical. In the case of bromination, which is highly selective, the major product would be this compound.

The 1-methylcyclopropyl radical itself has been the subject of Electron Paramagnetic Resonance (EPR) spectroscopic studies. These investigations have provided valuable data on the structure and dynamics of this radical, including the energy barrier to its inversion.

| Property | Description | Significance in Mechanistic Studies |

|---|---|---|

| Inversion Barrier | The energy required for the pyramidal radical to invert its stereochemistry. | Provides insight into the structural rigidity and stereochemical integrity of the radical intermediate. |

| Hyperfine Coupling Constants | Measures the interaction of the unpaired electron with the magnetic nuclei of nearby atoms. | Gives information about the geometry and electron distribution within the radical. |

Radical reactions involving cyclopropane derivatives can also lead to ring-opening, a process driven by the release of ring strain. The cyclopropylcarbinyl radical, for instance, is known to undergo rapid ring-opening to form the homoallyl radical. While the 1-methylcyclopropyl radical is relatively stable, under certain conditions, particularly at higher temperatures, ring-opening pathways can become accessible. The investigation of such pathways is crucial for understanding the thermal decomposition of compounds like this compound and for the synthetic application of radical reactions involving cyclopropane rings.

Model Compound for Understanding Halogenated Small-Ring Systems

This compound serves as an important model compound for elucidating the fundamental chemical and physical properties of halogenated small-ring systems. By studying its behavior, general principles can be derived and applied to a broader class of related molecules.

The presence of the bromine atom significantly influences the electronic properties and reactivity of the cyclopropane ring. The electronegativity of the bromine atom introduces a polar C-Br bond, making the carbon atom electrophilic and susceptible to nucleophilic attack, albeit with the kinetic constraints imposed by the ring strain as discussed earlier.

Comparative studies between this compound and other cycloalkyl halides provide a clear illustration of the effects of ring size on reactivity. For instance, the rates of nucleophilic substitution reactions are highly dependent on the ring size, with cyclopropyl systems generally being the least reactive in S(_N)2 reactions due to prohibitive transition state strain.

Furthermore, the study of radical reactions of this compound contributes to a broader understanding of how the presence of a halogen atom on a strained ring affects the stability and reaction pathways of radical intermediates. The interplay between the inductive effects of the halogen, the inherent ring strain, and the stability of the resulting radical are key areas of investigation where this compound provides a clear and informative model.

The insights gained from studying this compound are valuable in various fields, including physical organic chemistry, reaction mechanism studies, and synthetic methodology development. It allows for the systematic investigation of how strain and electronic effects conspire to control chemical reactivity in this unique class of molecules.

Comparative Reactivity Studies with Analogous Cycloalkyl Halides

Contrast with Acyclic Brominated Hydrocarbons (e.g., 1-Bromopropane)

The reactivity of 1-bromopropane (B46711) provides a stark contrast to its cyclic tertiary analogs. As a primary alkyl halide, 1-bromopropane is sterically unhindered, making it an ideal substrate for S"N"2 reactions. In an S"N"2 reaction, a strong nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step.

Conversely, 1-bromopropane is highly unreactive under conditions that favor S"N"1 reactions. The formation of a primary carbocation from 1-bromopropane is energetically very unfavorable, making the S"N"1 pathway extremely slow.

The table below summarizes the key differences in the reactivity of 1-bromo-1-methylcyclopropane and its analogs compared to 1-bromopropane.

| Compound | Substrate Type | Preferred Substitution Mechanism | Key Reactivity Factor |

|---|---|---|---|

| This compound | Tertiary | S"N"1 | Ring Strain Relief |

| 1-Bromo-1-methylcyclobutane | Tertiary | S"N"1 | Ring Strain Relief |

| 1-Bromo-1-methylcyclopentane | Tertiary | S"N"1 | Favorable Transition State Energetics (I-Strain) |

| 1-Bromopropane | Primary | S"N"2 | Low Steric Hindrance |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Bromo-1-methylcyclopropane with high purity?

- Methodology : Synthesis typically involves bromination of 1-methylcyclopropane derivatives. Key steps include:

- Bromination : Use of bromine (Br₂) in inert solvents (e.g., CCl₄) under controlled temperature (0–25°C) to minimize side reactions.

- Catalysts : Lewis acids (e.g., FeBr₃) enhance regioselectivity.

- Purification : Distillation or column chromatography to isolate the product.

- Yield Optimization : Reaction time and stoichiometric ratios (e.g., 1:1.2 substrate-to-bromine) are critical .

- Data Table :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | CCl₄ | 75–85 | ≥95 |

| Catalyst | FeBr₃ (5 mol%) | 82–88 | ≥97 |

Q. How should researchers characterize this compound to confirm its structural identity?

- Analytical Techniques :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopropane ring integrity and bromine/methyl substitution patterns.

- Mass Spectrometry : GC-MS or HRMS to verify molecular ion peaks (e.g., m/z 136/138 for Br isotopes).

- IR Spectroscopy : C-Br stretching (~500–600 cm⁻¹) and cyclopropane C-H bending (~1000 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Risk Mitigation :

- Ventilation : Use fume hoods to limit inhalation exposure (vapor pressure: ~72 mmHg at 25°C).

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate.

- Toxicological Data : Acute exposure may cause CNS depression; chronic effects include hepatotoxicity (LD₅₀: 800 mg/kg, rat oral) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize transition states to evaluate steric effects from the methyl group.

- QSPR Models : Correlate electronic parameters (e.g., Hammett constants) with reaction rates.

- Example : Methyl substitution increases ring strain, lowering activation energy for SN2 mechanisms .

- Data Table :

| Reaction Type | ΔG‡ (kcal/mol) | Predicted Rate (k, s⁻¹) |

|---|---|---|

| SN2 (OH⁻) | 18.5 | 1.2 × 10³ |

| E2 (Base) | 22.3 | 4.7 × 10² |

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

- Systematic Review :

- Data Inclusion : Prioritize peer-reviewed studies with standardized protocols (e.g., OECD guidelines).

- Bias Assessment : Evaluate conflicts due to variable exposure durations or dose metrics (e.g., ppm vs. mg/m³).

- Case Study : Discrepancies in neurotoxicity thresholds (10–50 ppm) may arise from differences in animal models (rats vs. mice) .

Q. How can researchers design experiments to probe the compound’s stability under varying environmental conditions?

- Experimental Design :

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C to assess decomposition.

- Photolytic Degradation : UV-Vis exposure (λ = 254 nm) to track bromine release via ion chromatography.

- Humidity Effects : Monitor hydrolysis rates in H₂O/EtOH mixtures (pH 3–9) .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biomolecules?

- Methods :

- X-ray Crystallography : Resolve binding modes with enzyme active sites (e.g., cytochrome P450).

- NMR Titration : Track chemical shift changes upon interaction with proteins/DNA.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) .

Methodological Guidelines

Q. How should literature reviews be structured to ensure comprehensive coverage of this compound research?

- Search Strategy :

- Databases : PubMed, SciFinder, and ECHA Dossiers.

- Keywords : "this compound synthesis," "cyclopropane bromination," "toxicity assessment."

- Gray Literature : Include EPA risk evaluations and NIOSH criteria documents .

Q. What criteria validate the reliability of toxicity studies for risk assessment?

- Quality Indicators :

- Exposure Documentation : Detailed dose metrics and duration.

- Control Groups : Sham-exposed cohorts to isolate compound effects.

- Statistical Power : Sample size (n ≥ 6) and p-values <0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.